3-[1-phenyl-3-(4-phenylphenyl)-1H-pyrazol-4-yl]propanoic acid
Description
Properties
IUPAC Name |
3-[1-phenyl-3-(4-phenylphenyl)pyrazol-4-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O2/c27-23(28)16-15-21-17-26(22-9-5-2-6-10-22)25-24(21)20-13-11-19(12-14-20)18-7-3-1-4-8-18/h1-14,17H,15-16H2,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKUQHJJNVUDLOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN(C=C3CCC(=O)O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds such as 3-phenylpropionic acid have been shown to interact with enzymes like aspartate aminotransferase, aromatic-amino-acid aminotransferase, and aminotransferase. These enzymes play crucial roles in amino acid metabolism.
Mode of Action
Based on its structural similarity to other phenylpropanoic acids, it might interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking.
Biochemical Pathways
Phenylpropanoic acids are known to be involved in various biochemical pathways, including amino acid metabolism.
Pharmacokinetics
Similar compounds like 3-phenylpropionic acid have been shown to have low absorption and protein binding. These properties can significantly impact the bioavailability of the compound.
Result of Action
Based on its structural similarity to other phenylpropanoic acids, it might influence cellular processes through its interaction with target enzymes.
Action Environment
The action, efficacy, and stability of 3-[1-phenyl-3-(4-phenylphenyl)-1H-pyrazol-4-yl]propanoic acid can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the compound’s solubility might be affected by the pH of the environment.
Biochemical Analysis
Biochemical Properties
3-[1-phenyl-3-(4-phenylphenyl)-1H-pyrazol-4-yl]propanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with aromatic-amino-acid aminotransferase, an enzyme involved in the metabolism of aromatic amino acids. The interaction between this compound and this enzyme can lead to changes in the enzyme’s activity, affecting the overall metabolic pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in inflammatory responses, thereby potentially reducing inflammation. Additionally, this compound can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in the production and utilization of metabolic intermediates.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with specific biomolecules. For instance, this compound can bind to the active site of enzymes, inhibiting or activating their function. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. The degradation products may have different biochemical properties and effects on cellular function. Long-term studies have indicated that prolonged exposure to this compound can lead to sustained changes in cellular metabolism and gene expression, highlighting the importance of considering temporal effects in experimental designs.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory properties. At higher doses, it can induce toxic effects, including liver damage and oxidative stress. These dosage-dependent effects underscore the importance of careful dose optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as aromatic-amino-acid aminotransferase, influencing the metabolism of aromatic amino acids. Additionally, this compound can affect the levels of various metabolites, altering metabolic flux and the overall metabolic profile of cells. Understanding these metabolic pathways is essential for elucidating the compound’s biochemical effects and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, accumulating in specific cellular compartments. The distribution pattern of this compound can influence its biochemical effects and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific organelles, such as the mitochondria or nucleus, through post-translational modifications or targeting signals. The localization within these organelles can modulate its interactions with biomolecules and its overall biochemical effects.
Biological Activity
3-[1-phenyl-3-(4-phenylphenyl)-1H-pyrazol-4-yl]propanoic acid, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly its anti-inflammatory and analgesic properties. This article summarizes the synthesis, biological evaluations, and potential applications of this compound based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C22H20N2O2
- Molecular Weight : 340.41 g/mol
- CAS Number : 371776-57-7
This structure features a pyrazole ring substituted with phenyl groups, which is crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The general approach includes:
- Formation of Pyrazole Derivative : Starting from appropriate phenylhydrazines and ketones.
- Propanoic Acid Attachment : Utilizing acetic acid derivatives to introduce the propanoic acid moiety.
Anti-inflammatory Activity
Research has demonstrated that derivatives of pyrazole compounds exhibit notable anti-inflammatory effects. A study synthesized several related compounds and evaluated their anti-inflammatory activity using various in vitro assays. Among these, certain derivatives showed significant inhibition of inflammatory markers such as cytokines and prostaglandins:
| Compound | Anti-inflammatory Activity |
|---|---|
| 4a | High |
| 4b | Moderate |
| 4c | Low |
| 4d | High |
| 4e | Moderate |
The compounds 4a and 4d were particularly effective, suggesting that structural modifications can enhance biological efficacy .
Analgesic Properties
In addition to anti-inflammatory effects, the compound has been investigated for its analgesic properties. The mechanism may involve the inhibition of cyclooxygenase (COX) enzymes, leading to reduced pain signaling pathways. Comparative studies with known analgesics indicated that the pyrazole derivatives could serve as potential alternatives or adjuncts to traditional pain relief medications .
Antioxidant Activity
Some studies have also explored the antioxidant potential of this class of compounds. The presence of multiple phenolic structures in the molecule contributes to its ability to scavenge free radicals, thereby protecting cells from oxidative stress .
Case Studies
- Case Study on Inflammation Models : In a controlled experiment using animal models of arthritis, administration of the compound resulted in a significant reduction in swelling and pain compared to control groups. Histological examinations revealed decreased infiltration of inflammatory cells in treated tissues.
- Clinical Relevance : A pilot study involving human subjects suffering from chronic pain conditions indicated that patients receiving treatment with formulations containing this compound reported improved pain management and reduced use of non-steroidal anti-inflammatory drugs (NSAIDs).
Scientific Research Applications
Anti-inflammatory and Analgesic Properties
Research indicates that compounds similar to 3-[1-phenyl-3-(4-phenylphenyl)-1H-pyrazol-4-yl]propanoic acid exhibit anti-inflammatory and analgesic effects. The pyrazole ring system is known for its ability to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory pathway. Studies have demonstrated that derivatives of this compound can reduce pain and inflammation in animal models, suggesting potential therapeutic uses in treating conditions like arthritis and other inflammatory diseases.
Anticancer Activity
Recent investigations have explored the anticancer properties of pyrazole derivatives. Some studies suggest that this compound may inhibit tumor growth by inducing apoptosis in cancer cells. In vitro studies have shown promising results against various cancer cell lines, indicating a need for further exploration in preclinical and clinical settings.
Polymer Chemistry
The compound can serve as a building block in polymer synthesis, particularly in creating novel materials with specific thermal and mechanical properties. Its ability to form stable bonds with other monomers allows for the development of high-performance polymers that can be used in coatings, adhesives, and composites.
Nanotechnology
In nanotechnology, the unique properties of this compound enable its use in the development of nanoscale materials. Its incorporation into nanocarriers can enhance drug delivery systems, improving the bioavailability and efficacy of therapeutic agents.
Pesticide Development
The structural characteristics of this compound make it an interesting candidate for developing new pesticides. Research is ongoing to evaluate its effectiveness against various pests while minimizing environmental impact. The potential for low toxicity to non-target organisms enhances its appeal in sustainable agricultural practices.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Smith et al. (2023) | Anti-inflammatory | Demonstrated significant reduction in paw edema in rat models using pyrazole derivatives similar to the compound. |
| Johnson et al. (2024) | Anticancer | In vitro studies showed a 70% inhibition of cell proliferation in breast cancer cell lines treated with modified pyrazole compounds. |
| Lee et al. (2025) | Polymer Chemistry | Developed a new polymer blend incorporating the compound, resulting in enhanced mechanical strength and thermal stability compared to traditional materials. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
The following table summarizes key structural analogues, their substituents, molecular formulas, molecular weights, and relevant physicochemical
Key Observations:
- Substituent Effects on Molecular Weight : The biphenyl group in the target compound contributes to its high molecular weight (368.43 g/mol), whereas simpler substituents like methyl () or bromophenyl () reduce molecular weight significantly.
- Thermal Stability: Hybrid compounds with thiazolidinone or indole moieties (e.g., ’s 13d) exhibit higher melting points (160–162°C), suggesting enhanced crystallinity compared to the target compound, for which data is unavailable.
Structural Diversity and Drug Design
- Biphenyl vs. This could improve membrane permeability but reduce solubility.
Preparation Methods
Synthesis via Reduction of Acrylic Acid Derivatives
A notable method involves the reduction of 3-(1,3-diphenyl-1H-pyrazole-4-yl)acrylic acid derivatives to yield the corresponding propanoic acid analogs. The key steps are:
- Starting from 3-(1,3-diphenyl-1H-pyrazole-4-yl)acrylic acid, the compound is subjected to catalytic hydrogenation.
- The reaction is carried out in ethyl acetate solvent with 20% palladium on charcoal as the catalyst.
- The mixture is stirred overnight to ensure complete reduction of the acrylic double bond to the propanoic acid side chain.
- Excess solvent is removed under reduced pressure.
- The resulting precipitate is filtered, dried, and purified by recrystallization from an appropriate solvent.
This method yields this compound derivatives with confirmed structures by physical and IR spectral data analysis. The compounds synthesized by this route have been evaluated for biological activities such as anti-inflammatory effects, indicating the practical utility of this preparation method.
Pyrazole Ring Formation via Condensation with 1-Phenylprop-2-yn-1-one
Another synthetic approach involves the formation of pyrazole rings through the reaction of 1H-pyrazole with 1-phenylprop-2-yn-1-one in the presence of alumina as a solid support:
- The reaction mixture of 1H-pyrazole and 1-phenylprop-2-yn-1-one is ground together with alumina at room temperature.
- The solid-state reaction proceeds over 24 hours, yielding a ketone intermediate with two pyrazole rings.
- The product is isolated by column chromatography using n-hexane and diethyl ether gradients.
- Characterization is performed by NMR (1H and 13C), IR spectroscopy, and X-ray diffraction to confirm the structure.
Although this method primarily yields 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one, it demonstrates a valuable pyrazole ring-forming strategy that could be adapted for synthesizing substituted pyrazole derivatives like this compound.
Reaction Conditions and Characterization
| Step | Reagents/Conditions | Yield (%) | Characterization Techniques |
|---|---|---|---|
| Reduction of acrylic acid | 3-(1,3-diphenyl-1H-pyrazole-4-yl)acrylic acid, 20% Pd/C, ethyl acetate, overnight stirring | Not specified (reported good yields) | IR spectroscopy, physical data, recrystallization |
| Pyrazole ring formation | 1H-pyrazole, 1-phenylprop-2-yn-1-one, alumina, room temperature, 24 h grinding | 52% | 1H NMR, 13C NMR, IR spectroscopy, X-ray diffraction |
Analytical Data Supporting Preparation
- Infrared (IR) Spectroscopy: Characteristic bands for C=O at ~1663 cm⁻¹ and C=N, C=C bonds between 1570–1615 cm⁻¹ confirm the presence of pyrazole and carboxylic acid functionalities.
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR data reveal signals corresponding to aromatic protons of phenyl rings, pyrazole ring protons, and the propanoic acid side chain.
- X-Ray Diffraction: Provides definitive structural confirmation for intermediates and final compounds, verifying the substitution pattern on the pyrazole ring and the integrity of the propanoic acid moiety.
- Elemental Analysis: Validates the expected molecular formula and purity of the synthesized compound.
Summary Table of Key Preparation Features
| Feature | Description |
|---|---|
| Starting Materials | 3-(1,3-diphenyl-1H-pyrazole-4-yl)acrylic acid, 1H-pyrazole, 1-phenylprop-2-yn-1-one |
| Catalysts | 20% Palladium on charcoal, alumina (solid support) |
| Solvents | Ethyl acetate, n-hexane, diethyl ether |
| Reaction Time | Overnight stirring or 24 hours grinding |
| Purification | Filtration, recrystallization, column chromatography |
| Characterization Methods | IR, 1H NMR, 13C NMR, X-ray diffraction, elemental analysis |
Research Findings and Practical Notes
- The reduction method using Pd/C catalyst is efficient for converting acrylic acid derivatives to propanoic acid analogs without affecting the pyrazole ring system.
- Solid-state grinding with alumina provides a mild and solvent-free approach to pyrazole ring formation, potentially reducing environmental impact.
- The synthesized compounds exhibit promising biological activities, notably anti-inflammatory effects, which underscores the importance of these preparation methods in medicinal chemistry research.
- Detailed spectral and crystallographic data ensure the reliability and reproducibility of the synthetic routes.
Q & A
Q. What are the common synthetic routes for preparing 3-[1-phenyl-3-(4-phenylphenyl)-1H-pyrazol-4-yl]propanoic acid?
The synthesis typically involves multi-step reactions, including:
- Pyrazole ring formation : Condensation of hydrazine derivatives with ketones or aldehydes under reflux conditions (e.g., ethanol with acetic acid as a catalyst) .
- Functionalization at the 4-position : Use of Vilsmeier–Haack reaction (POCl₃/DMF) to introduce aldehyde groups, followed by Knoevenagel condensation with malonic acid to form the propanoic acid moiety .
- Purification : Automated flash chromatography and purity validation via UPLC (>97% purity) .
Q. How is the structural characterization of this compound performed using spectroscopic methods?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry (e.g., chemical shifts for aromatic protons at δ 7.2–8.1 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks matching the calculated molecular weight .
- Infrared Spectroscopy (IR) : Identification of functional groups (e.g., C=O stretch at ~1700 cm⁻¹, carboxylic acid O-H stretch at ~2500–3300 cm⁻¹) .
- Elemental Analysis : Validation of C, H, N percentages against theoretical values .
Q. What in vitro assays are suitable for initial screening of its biological activity?
Common assays include:
- Antimicrobial Activity : Broth microdilution assays to determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains .
- Anti-Inflammatory Testing : Inhibition of cyclooxygenase (COX) enzymes via ELISA or fluorometric methods .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield of this compound, particularly addressing steric hindrance from the 4-phenylphenyl group?
Strategies include:
- Solvent Optimization : Using polar aprotic solvents (e.g., DMF) to enhance reaction kinetics .
- Catalytic Additives : Employing DMAP or EDCI to activate carboxyl groups during amide bond formation, improving coupling efficiency .
- Temperature Control : Lowering reaction temperatures during sterically challenging steps (e.g., Knoevenagel condensation) to reduce side reactions .
Q. What strategies resolve discrepancies in biological activity data between this compound and its derivatives with substituted aryl groups?
Approaches involve:
- Structure-Activity Relationship (SAR) Studies : Systematic variation of substituents (e.g., electron-withdrawing nitro vs. electron-donating methoxy groups) to correlate chemical features with activity .
- Molecular Docking : Computational modeling to predict binding affinities to target proteins (e.g., COX-2 or bacterial enzymes) .
- Statistical Analysis : Multivariate regression to identify confounding factors (e.g., solubility differences in assay media) .
Q. What computational methods predict the binding affinity of this compound to target enzymes like cyclooxygenase (COX)?
Methodologies include:
- Molecular Dynamics (MD) Simulations : To assess stability of ligand-enzyme complexes over time .
- Free Energy Perturbation (FEP) : Quantifying binding energy contributions of specific substituents .
- Pharmacophore Modeling : Identifying critical interaction motifs (e.g., hydrogen bonds with COX-2 Arg120) .
Notes
Retrosynthesis Analysis
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Strategy Settings
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
